DNA Gyrase Inhibition: Class-Validated Target Engagement vs. Isonipecotamide Core
The piperidine-4-carboxamide (P4C) class, to which 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carboxamide belongs, has been experimentally confirmed as a novel class of mycobacterial DNA gyrase inhibitors [1]. The reference P4C MMV688844 inhibits recombinant M. abscessus DNA gyrase with an IC50 of 2 µM and has a MIC50 of 12 µM against M. abscessus [2]. In contrast, the unsubstituted piperidine-4-carboxamide (isonipecotamide) core alone does not possess this potent, target-specific activity; the N-acylation with a substituted isonicotinoyl group is critical for the gain of function, as demonstrated by the complete loss of inhibition against P4C-resistant gyrase mutants [1].
| Evidence Dimension | Inhibition of recombinant M. abscessus DNA gyrase |
|---|---|
| Target Compound Data | Class-representative P4C (MMV688844) IC50 = 2 µM; MIC50 = 12 µM [2] |
| Comparator Or Baseline | Isonipecotamide (piperidine-4-carboxamide core) |
| Quantified Difference | Gain of function; isonipecotamide lacks specific DNA gyrase inhibition. P4C-resistant gyrase mutants (gyrA/gyrB) abolish activity [1]. |
| Conditions | In vitro enzyme assay using recombinant M. abscessus DNA gyrase; whole-cell assay against M. abscessus |
Why This Matters
This validates the entire P4C scaffold, including the target compound, as a priority chemotype for anti-mycobacterial drug discovery, where target-based screening is preferred over phenotypic screening alone.
- [1] Negatu DA, Beuchel A, Madani A, et al. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. 2021;65(8):e00676-21. View Source
- [2] Hoelzel-Biotech. MMV688844 Product Information. Potent Mycobacterium abscessus DNA Gyrase inhibitor, IC50 2 µM; MIC50 12 µM. View Source
